molecular formula C17H17N5O2S B2813466 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide CAS No. 1257553-67-5

2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide

Cat. No.: B2813466
CAS No.: 1257553-67-5
M. Wt: 355.42
InChI Key: MBSKJZTVRIRYJD-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole-5-carboxamide: Lacks the pyridazine and pyridine rings, resulting in different chemical properties and applications.

    N-(2-(pyridin-2-yl)pyridazin-3-yl)thiazole-5-carboxamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding affinity.

Uniqueness

2,4-dimethyl-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings and the presence of both methyl and carboxamide functional groups

Properties

IUPAC Name

2,4-dimethyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)17(23)19-9-10-24-15-7-6-14(21-22-15)13-5-3-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKJZTVRIRYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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